Propylparaben
Overview
Description
Mechanism of Action
Target of Action
Propylparaben, a derivative of p-hydroxybenzoic acid, is widely used in various industries as a preservative and antimicrobial compound . It primarily targets a broad spectrum of microorganisms . It is also known to interfere with the hypothalamo-pituitary-gonadal axis, behaving similarly to female hormones, and can negatively affect the reproductive function of males .
Mode of Action
It is thought to disrupt membrane transport processes or inhibit the synthesis of dna, rna, and some key enzymes, such as atpases and phosphotransferases, in some bacterial species . This compound is considered more active against bacteria than methylparaben due to its greater solubility in the bacterial membrane, which may allow it to reach cytoplasmic targets in greater concentrations .
Biochemical Pathways
This compound can induce apoptosis and disrupt cell cycle pathways . It has been shown to reduce cell viability in a dose-dependent manner, induce cell cycle arrest at the sub-G1 phase by reducing the expression levels of cyclin D1, and enhance the activity of caspase-3 .
Pharmacokinetics
The pharmacokinetics of this compound in humans have been studied. After oral administration, this compound exhibits peak concentrations in the blood between 30 min and 1 h post-dosing, with absorption nearly complete . Glucuronosyltransferases, found in liver microsomes, can transform this compound into this compound glucuronide, a major metabolite, which is water-soluble and thus excreted in urine .
Result of Action
The impact of this compound on humans, animals, and ecosystems is a matter of discussion within the scientific community. It is proven that this compound can act as an endocrine disruptor, and some reports suggest that they are carcinogenic compounds . This compound can reduce cell viability, induce apoptosis, and disrupt cell cycle pathways .
Action Environment
The presence of this compound in ecosystems is mainly related to wastewater discharges . It has been detected in several media at µg/L and ng/L scales . The introduction of these compounds in nature is related to the domestic and industrial effluent discharges . The effectiveness of this compound can decrease due to interfering substances like polysaccharides, proteins, and lipids .
Biochemical Analysis
Biochemical Properties
Propylparaben interacts with various enzymes and proteins. For instance, glucuronosyltransferases, found in liver microsomes, can transform this compound to this compound glucuronide, a major metabolite . This interaction is crucial for the detoxification and excretion of this compound.
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. For instance, it has been observed to cause histopathological changes in kidney and liver tissues of male rats . These changes include tubular degeneration, edema, fibrous tissue formation, and congestion in the kidney tissue, and degeneration, edema, and congestion in the liver tissue .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules and changes in gene expression. It is transformed into this compound glucuronide by the enzyme glucuronosyltransferase . This transformation is a crucial part of the detoxification process.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. For instance, studies have shown that the solubility of this compound in acetonitrile + water cosolvent mixtures varies with temperature . This could potentially affect its stability and degradation over time.
Dosage Effects in Animal Models
The effects of this compound have been observed to vary with different dosages in animal models. For instance, a study on male rats showed that co-exposure to methylparaben and this compound at daily combination doses of 10 mg/kg bw, 100 mg/kg bw, and 500 mg/kg bw resulted in significant variations in biochemical and hematological markers .
Metabolic Pathways
This compound is involved in various metabolic pathways. It is transformed into this compound glucuronide by the enzyme glucuronosyltransferase . This transformation is a crucial part of the detoxification process.
Transport and Distribution
It is known that it can be transformed into a water-soluble metabolite, this compound glucuronide, which can be excreted in urine .
Subcellular Localization
It is known that it can interact with various enzymes and proteins, such as glucuronosyltransferase, which could potentially affect its localization within cells .
Preparation Methods
Propylparaben is typically synthesized through the esterification of para-hydroxybenzoic acid with propanol. This reaction is catalyzed by an acid such as sulfuric acid, which facilitates the removal of water formed during the process . The reaction conditions involve heating the mixture to a specific temperature to ensure complete esterification. Industrial production methods often employ continuous processes to maximize yield and efficiency .
Chemical Reactions Analysis
Propylparaben undergoes various chemical reactions, including:
Esterification: The primary reaction for its synthesis, involving para-hydroxybenzoic acid and propanol in the presence of an acid catalyst.
Hydrolysis: This compound can be hydrolyzed back to para-hydroxybenzoic acid and propanol under acidic or basic conditions.
Oxidation: It can undergo oxidation reactions, although these are less common in typical applications.
Common reagents used in these reactions include sulfuric acid for esterification and sodium hydroxide for hydrolysis. The major products formed from these reactions are para-hydroxybenzoic acid and propanol .
Scientific Research Applications
Propylparaben has a wide range of scientific research applications:
Comparison with Similar Compounds
Propylparaben is part of the paraben family, which includes methylparaben, ethylparaben, butylparaben, and heptylparaben . Compared to its counterparts, this compound has a longer alkyl chain, which enhances its antimicrobial activity and solubility in lipid membranes . This makes it more effective against a broader spectrum of microorganisms. its use is often combined with other parabens to achieve synergistic effects and provide comprehensive preservation .
Similar Compounds
Methylparaben: Known for its use in cosmetics and pharmaceuticals, it has a shorter alkyl chain and is less lipophilic than this compound.
Ethylparaben: Similar to methylparaben but with a slightly longer alkyl chain, providing moderate antimicrobial activity.
Butylparaben: Has a longer alkyl chain than this compound, offering higher lipophilicity and stronger antimicrobial properties.
Heptylparaben: The longest alkyl chain among common parabens, providing the highest lipophilicity and antimicrobial activity.
This compound’s unique balance of antimicrobial efficacy and solubility makes it a versatile and widely used preservative in various industries.
Properties
IUPAC Name |
propyl 4-hydroxybenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-2-7-13-10(12)8-3-5-9(11)6-4-8/h3-6,11H,2,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QELSKZZBTMNZEB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)C1=CC=C(C=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 | |
Record name | PROPYL-4-HYDROXYBENZOATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20964 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
35285-69-9 (mono-hydrochloride salt) | |
Record name | Propylparaben [USAN:NF] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000094133 | |
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DSSTOX Substance ID |
DTXSID4022527 | |
Record name | Propylparaben | |
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Molecular Weight |
180.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Propyl-4-hydroxybenzoate appears as colorless crystals or white powder or chunky white solid. Melting point 95-98 °C. Odorless or faint aromatic odor. Low toxicity, Tasteless (numbs the tongue). pH: 6.5-7.0 (slightly acidic) in solution., Colorless or white solid; [Hawley] White powder; [MSDSonline], Solid | |
Record name | PROPYL-4-HYDROXYBENZOATE | |
Source | CAMEO Chemicals | |
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Record name | Propylparaben | |
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Record name | Propylparaben | |
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Boiling Point |
271 °F at 1 mmHg (NTP, 1992), 294.00 to 295.00 °C. @ 760.00 mm Hg | |
Record name | PROPYL-4-HYDROXYBENZOATE | |
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Record name | Propylparaben | |
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Solubility |
less than 1 mg/mL at 54 °F (NTP, 1992), In water, 5.00X10+2 mg/L at 25 °C, Soluble in 2000 parts water; slightly soluble in boiling water, In water, 463 mg/L at 20 °C, Soluble in ethanol, ethyl ether; slightly soluble in chloroform, For more Solubility (Complete) data for PROPYLPARABEN (6 total), please visit the HSDB record page., 0.5 mg/mL at 25 °C | |
Record name | PROPYL-4-HYDROXYBENZOATE | |
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Record name | PROPYLPARABEN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/203 | |
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Record name | Propylparaben | |
Source | Human Metabolome Database (HMDB) | |
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Density |
1.28 at 77 °F (NTP, 1992) - Denser than water; will sink, 1.287 g/cu cm at 20 °C, Density: 1.0630 g/cu cm at 102 °C | |
Record name | PROPYL-4-HYDROXYBENZOATE | |
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Record name | PROPYLPARABEN | |
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Vapor Pressure |
0.000555 [mmHg] | |
Record name | Propylparaben | |
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Mechanism of Action |
...The mechanism of propyl paraben may be linked to mitochondrial failure dependent on induction of membrane permeability transition accompanied by the mitochondrial depolarization and depletion of cellular ATP through uncoupling of oxidative phosphorylation... | |
Record name | PROPYLPARABEN | |
Source | Hazardous Substances Data Bank (HSDB) | |
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Color/Form |
White crystals, Prisms from ether | |
CAS No. |
94-13-3 | |
Record name | PROPYL-4-HYDROXYBENZOATE | |
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Record name | Propylparaben | |
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Record name | Propylparaben [USAN:NF] | |
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Record name | PROPYLPARABEN | |
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Record name | Propylparaben | |
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Record name | Propyl 4-hydroxybenzoate | |
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Melting Point |
203 to 208 °F (NTP, 1992), 96.1 °C, 96 - 97 °C | |
Record name | PROPYL-4-HYDROXYBENZOATE | |
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Record name | Propylparaben | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Propylparaben, an ester of p-hydroxybenzoic acid (PHBA), primarily functions as an antimicrobial preservative. While its exact mechanism of action is not fully understood, it is believed to disrupt microbial cell membrane function, leading to cell death. []
A: this compound's interaction with microbial cell membranes disrupts their integrity and essential functions, ultimately leading to cell death. This inhibits microbial growth and spoilage, making it an effective preservative. []
A: While this compound's primary action is antimicrobial, research suggests it can bind to estrogen receptors, albeit with significantly lower affinity compared to natural estradiol. [] Studies have shown it can impact vitellogenesis and sex ratios in zebrafish, suggesting endocrine-disrupting potential. [, ] Furthermore, it has been shown to stimulate proliferation and estradiol secretion in MCF-7 breast cancer cells. []
A: this compound has the molecular formula C10H12O3 and a molecular weight of 180.20 g/mol. []
A: Yes, this compound exhibits characteristic absorption peaks in the terahertz (THz) range. Studies utilizing THz time-domain spectroscopy have identified notable peaks at 1.37 and 1.61 THz. []
A: Studies show that this compound exhibits significant sorption to certain materials, impacting its effectiveness as a preservative. For instance, Tygon® and Clearflo® tubings exhibit high sorption of this compound, while Teflon®, Zelite®, and Vitube® show minimal sorption. []
ANone: The provided research papers do not discuss catalytic properties or applications of this compound.
ANone: The provided research papers do not extensively cover the use of computational chemistry or modeling for this compound.
A: Research suggests that the alkyl chain length of parabens, including this compound, correlates with their estrogenic activity. Generally, longer alkyl chains are associated with increased estrogenic potential. [] This highlights the impact of structural modifications on the compound's biological activity.
A: While the provided research doesn't delve into specific formulation strategies for this compound, it's widely used in combination with other parabens or preservatives to enhance its efficacy. Additionally, techniques like encapsulation or the use of cyclodextrin complexes could potentially be employed to improve its stability, solubility, or bioavailability. [, ]
A: Research indicates that this compound, when applied topically, can penetrate the stratum corneum but undergoes significant metabolism within the skin. It's primarily hydrolyzed by carboxylesterases to PHBA, with only a small percentage reaching systemic circulation. []
A: Studies suggest that this compound doesn't accumulate in the body. It's rapidly metabolized and excreted, and serum concentrations remain low even after intravenous administration. []
A: Various in vitro models, including bacterial culture assays and cell line studies, are utilized to evaluate this compound's antimicrobial activity. Additionally, animal models like zebrafish and rodents are used to assess potential endocrine-disrupting effects. [, , , ]
ANone: The provided research papers primarily focus on this compound's use as a preservative and do not specifically address resistance mechanisms or cross-resistance.
A: While this compound is rapidly metabolized and excreted, research suggests potential long-term effects, particularly regarding endocrine disruption. Studies have shown it can influence mammary gland development in mice, raising concerns about its potential impact on breast cancer risk. []
A: Research suggests caution when using products containing this compound on damaged skin. While generally considered non-irritating and non-sensitizing to healthy skin, it can cause sensitization in individuals with damaged or broken skin. []
ANone: The provided research papers do not discuss drug delivery and targeting strategies for this compound.
ANone: The provided research papers do not discuss specific biomarkers or diagnostic applications related to this compound.
A: High-Performance Liquid Chromatography (HPLC) is widely used to quantify this compound in various matrices, including pharmaceutical formulations and cosmetics. Additionally, techniques like Thin Layer Chromatography (TLC) and Terahertz Time-Domain Spectroscopy (THz-TDS) are also employed. [, , , , ]
A: While research on this compound's environmental fate is ongoing, its widespread use raises concerns about its potential for bioaccumulation and endocrine-disrupting effects in aquatic organisms. [] Studies are needed to fully understand its degradation pathways and long-term ecological impacts.
A: this compound's solubility in water is relatively low, which can impact its bioavailability and efficacy in certain formulations. Research has explored its interaction with beta-cyclodextrin to form inclusion complexes, which can enhance its solubility and potentially improve its performance. []
A: Analytical method validation for this compound, as with other pharmaceuticals, involves assessing parameters like linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ) to ensure reliable and reproducible results. [, , ]
ANone: The provided research papers primarily focus on analytical techniques and do not delve into specific quality control and assurance measures for this compound.
ANone: The provided research papers do not discuss this compound's immunogenicity or its potential to elicit immunological responses.
ANone: The provided research papers do not specifically address this compound's interactions with drug transporters.
ANone: The provided research papers primarily focus on this compound's preservative action and do not discuss its interactions with drug-metabolizing enzymes.
ANone: The provided research papers do not extensively cover this compound's biocompatibility and biodegradability.
ANone: The provided research papers do not provide information on recycling and waste management strategies specific to this compound.
A: The provided research papers highlight the utilization of various analytical techniques and experimental models, demonstrating the available research infrastructure and resources for studying this compound. These include techniques like HPLC, TLC, THz-TDS, and in vivo models like zebrafish. [, , , , , ]
ANone: The provided research papers primarily focus on current findings and do not provide a comprehensive historical context or highlight specific milestones in this compound research.
A: The research on this compound spans multiple disciplines, including analytical chemistry, toxicology, environmental science, and endocrinology, highlighting the importance of cross-disciplinary collaboration to fully understand its properties, applications, and potential risks. [, , , , , , , , , , , ]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.